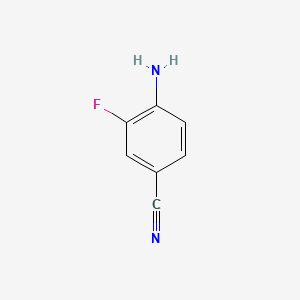

4-Amino-3-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMBRRQWBTWGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373365 | |

| Record name | 4-Amino-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63069-50-1 | |

| Record name | 4-Amino-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63069-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-fluorobenzonitrile CAS number

An In-Depth Technical Guide to 4-Amino-3-fluorobenzonitrile

Chemical Identifier: CAS 63069-50-1

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, development, and drug discovery. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in authoritative data.

This compound, also known as 4-Cyano-2-fluoroaniline, is a trifunctional aromatic compound featuring an amino (-NH₂), a fluoro (-F), and a nitrile (-C≡N) group.[1] This unique arrangement of reactive sites makes it an exceptionally versatile building block in organic synthesis.[1] Its foundational details are cataloged under the Chemical Abstracts Service (CAS) number 63069-50-1 .[2][3]

Physicochemical and Spectroscopic Data

The compound's physical and chemical characteristics are essential for its application in controlled synthetic environments. Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 63069-50-1 | [2] |

| Molecular Formula | C₇H₅FN₂ | [3] |

| Molecular Weight | 136.13 g/mol | [3] |

| Appearance | White to light yellow or brown crystalline powder | [2] |

| Melting Point | 86.0 to 90.0 °C | |

| Purity | Typically ≥95% to >98% (GC) | [2][4] |

| InChI Key | RLMBRRQWBTWGMB-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1C#N)F)N |

Spectroscopic analysis is critical for structure verification. For this compound, ¹H NMR would show distinct signals for the aromatic protons, influenced by the electron-withdrawing cyano group and the electron-donating amino and fluoro groups. ¹³C NMR would confirm the presence of the nitrile carbon and the fluorinated aromatic carbon. Infrared (IR) spectroscopy would exhibit characteristic peaks for the N-H stretching of the primary amine, the C≡N stretching of the nitrile, and C-F stretching.

Synthesis and Reaction Mechanisms

The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry. While multiple synthetic routes to aminobenzonitriles exist, such as the reduction of nitrobenzonitriles or dehydration of aminobenzamides, a common laboratory and industrial-scale synthesis for fluorinated analogues involves nucleophilic substitution on a suitably activated precursor.[5][6]

Reference Synthetic Protocol: Cyanation of a Haloaniline Precursor

A well-documented approach for synthesizing related structures involves the cyanation of a bromo-substituted aniline.[7][8] This method leverages a copper(I) cyanide-mediated reaction in a polar aprotic solvent.

Experimental Workflow: Synthesis of 4-Amino-3,5-difluorobenzonitrile (Illustrative Analogue)

The following protocol, adapted from the synthesis of a closely related difluorinated analogue, illustrates the core principles applicable to this compound.[7][8]

-

Reactant Charging: In a reaction vessel equipped for reflux, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (CuCN, 3 eq.) in dimethylformamide (DMF).

-

Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Work-up: Cool the reaction to room temperature. Carefully add aqueous ammonia (e.g., 18% NH₄OH) to the mixture. This step is crucial for complexing the copper salts, facilitating their removal.[7][8]

-

Filtration: Filter the resulting solution to remove insoluble inorganic by-products.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (EtOAc). Perform multiple extractions (e.g., 4 times) to ensure maximum yield.[7]

-

Washing: Wash the combined organic phases sequentially with 18% NH₄OH, deionized water, and brine to remove residual DMF and salts.[7]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue via silica gel chromatography to obtain the final product.[7]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Material Science

The true value of this compound lies in its role as a versatile intermediate. Its three distinct functional groups offer multiple sites for chemical modification, enabling the construction of complex molecular architectures.[1]

Pharmaceutical Intermediate

This compound is a valuable scaffold in medicinal chemistry for designing molecules with therapeutic potential, such as enzyme inhibitors and receptor modulators.[1][9]

-

DPP-4 Inhibitors: The structure is a known building block for Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. The molecule binds to the active site of the DPP-4 enzyme, inhibiting the breakdown of incretin hormones, which in turn helps regulate blood glucose levels.

-

Oncology: It serves as a key intermediate in the synthesis of novel anti-cancer agents.[9] The fluorobenzonitrile moiety can be incorporated into larger molecules designed to interact with specific targets in cancer cells.

Caption: Conceptual role of this compound as a scaffold in drug discovery.

Material Science

Beyond pharmaceuticals, its electronic and structural properties are leveraged in the development of advanced materials.[1]

-

OLEDs and Liquid Crystals: It acts as a precursor for organic light-emitting diode (OLED) emitters and components for liquid crystal displays. Incorporating this fluorinated structure can enhance thermal stability and tune electronic characteristics, leading to improved performance.[1]

Safety, Handling, and Storage

As a bioactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as hazardous and toxic.[10]

GHS Hazard Information

| Hazard Code(s) | Description | Source(s) |

| H301/H302 | Toxic or Harmful if swallowed | [11][12] |

| H311/H312 | Toxic or Harmful in contact with skin | [11][12] |

| H331/H332 | Toxic or Harmful if inhaled | [11][12] |

| H315 | Causes skin irritation | [2][12] |

| H319 | Causes serious eye irritation | [2][12] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[10][11]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[10][11]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11]

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[11] Recommended long-term storage is at 10°C - 25°C, protected from light.

Conclusion

This compound (CAS: 63069-50-1) is a high-value chemical intermediate whose utility is firmly established in both pharmaceutical and material science sectors. Its trifunctional nature provides a robust platform for synthetic chemists to build molecular complexity, leading to the development of novel drugs and advanced materials. Understanding its properties, synthesis, and safe handling is paramount for any researcher or scientist aiming to leverage its full potential.

References

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. [Link]

-

This compound, 100 g, CAS No. 63069-50-1 | Other Fine Chemicals. [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [Link]

-

This compound, 500 g, CAS No. 63069-50-1 | Other Fine Chemicals. [Link]

-

3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem. [Link]

-

4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem. [Link]

-

Request A Quote - ChemUniverse. [Link]

-

This compound | C7H5FN2 | CID 2756431 - PubChem. [Link]

-

Preparation method of aminobenzonitrile - Eureka | Patsnap. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 63069-50-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 100 g, CAS No. 63069-50-1 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 63069-50-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-fluorobenzonitrile

Abstract: This technical guide provides a comprehensive overview of 4-Amino-3-fluorobenzonitrile (CAS No. 63069-50-1), a key building block in modern organic synthesis. The document details its physicochemical properties, reactivity, and established applications, with a focus on its role in pharmaceutical and materials science research. Detailed protocols and safety information are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective and safe utilization.

Introduction and Molecular Overview

This compound is a trifunctional aromatic compound featuring an amino group (-NH₂), a fluorine atom (-F), and a nitrile group (-C≡N) attached to a benzene ring. This unique substitution pattern makes it a highly versatile intermediate in organic synthesis.[1] The interplay between the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups governs its reactivity, offering multiple pathways for chemical modification.[2][3] Its structural importance lies in its utility as a precursor for a wide range of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1]

The fluorine atom, positioned ortho to the amino group, significantly influences the molecule's electronic properties, pKa, and metabolic stability when incorporated into larger drug candidates. This "ortho-fluoro effect" is a common strategy in medicinal chemistry to modulate bioactivity and pharmacokinetic profiles.[4]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10]; overlap=false; splines=true; graph [bgcolor="#F1F3F4"];

} caption="Molecular structure of this compound"

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 63069-50-1 | [1][5][6] |

| Molecular Formula | C₇H₅FN₂ | [5][7] |

| Molecular Weight | 136.13 g/mol | [1][5] |

| Appearance | White to light yellow/orange crystalline powder | [1][6] |

| Melting Point | 86 - 90 °C | [1][6] |

| Purity | ≥95% - >98% (GC) | [6] |

| Synonyms | 4-Cyano-2-fluoroaniline | [6] |

| InChI Key | RLMBRRQWBTWGMB-UHFFFAOYSA-N | |

| Storage | Store at room temperature |

Spectroscopic Data Insights: While a specific, peer-reviewed spectrum for this compound was not found in the provided search results, the expected spectroscopic characteristics can be inferred from its functional groups and related structures.[2][8]

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and amino substituents. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for the seven carbon atoms, with the carbon attached to the fluorine showing a large coupling constant (J-CF). The nitrile carbon would appear in the characteristic downfield region (approx. 115-125 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), a sharp C≡N stretching band for the nitrile group (approx. 2220-2260 cm⁻¹), and C-F stretching bands (approx. 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 136.

Synthesis and Reactivity

Synthesis Pathways

The synthesis of substituted benzonitriles often involves nucleophilic aromatic substitution (SNA) or metal-catalyzed cyanation reactions. A common industrial approach for analogous compounds involves the displacement of a suitable leaving group, such as a halogen, with a cyanide source, or the amination of a fluorinated precursor.[9] For instance, a plausible route could involve the ammonolysis of a difluoro-benzonitrile precursor, where one fluorine atom is displaced by an amino group.[9]

While a specific, detailed synthesis protocol for this compound was not available in the search results, a representative synthesis for a structurally similar compound, 4-amino-3,5-difluorobenzonitrile, is well-documented.[10][11] This procedure, known as the Rosenmund-von Braun reaction, involves the cyanation of an aryl halide using copper(I) cyanide.

dot graph "Synthesis_Workflow" { rankdir=LR; graph [splines=ortho, nodesep=0.6, label="Representative Synthesis Workflow (Rosenmund-von Braun type)", labelloc=t, fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=11];

} caption="Generalized workflow for the synthesis of aminofluorobenzonitriles."

Representative Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 4-amino-3,5-difluorobenzonitrile and should be optimized for the target molecule.[10][11]

-

Reaction Setup: Suspend 4-bromo-2-fluoroaniline (1 eq.) and copper(I) cyanide (CuCN, excess, e.g., 3 eq.) in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture to reflux (typically >150°C for DMF) and maintain for an extended period (e.g., 24 hours). The reaction progress should be monitored by an appropriate chromatographic technique (TLC or GC-MS).

-

Quenching and Workup: After cooling to room temperature, the reaction mixture is carefully poured into an aqueous ammonia solution (e.g., 18% NH₄OH). This step is crucial for complexing the copper salts and improving the extraction of the product.

-

Extraction: The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate (EtOAc).

-

Washing: The combined organic phases are washed sequentially with aqueous ammonia, water, and brine to remove residual impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by techniques such as column chromatography on silica gel or recrystallization to afford the pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Amino Group (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, diazotization (to form diazonium salts), and serve as a directing group in further electrophilic aromatic substitution.[2]

-

Nitrile Group (-C≡N): The nitrile group is electrophilic at the carbon atom. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine (-CH₂NH₂), or undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to form ketones.[2][3]

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the amino group (an ortho-, para-director) but is also influenced by the deactivating, meta-directing nitrile group and the deactivating, ortho-, para-directing fluorine atom. The overall substitution pattern for new electrophiles will depend on the specific reaction conditions.

Applications in Research and Development

This compound is a valuable intermediate, primarily used as a building block for synthesizing more complex, high-value molecules.[1] Its trifunctional nature allows for diverse synthetic transformations, making it a cornerstone in several research areas.

dot graph "Applications" { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=11]; graph [bgcolor="#F1F3F4"];

} caption="Key application areas of this compound."

-

Pharmaceutical Development: This is the most significant area of application. The compound serves as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] It has been incorporated into molecules developed as anti-cancer and anti-inflammatory drugs.[1] Its structure is also relevant to the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to build more complex molecules for crop protection, including novel herbicides and pesticides.[1] The inclusion of a fluorine atom often enhances the biological efficacy and metabolic stability of agrochemicals.

-

Material Science: The electronic properties imparted by the fluoro and cyano groups make this molecule a useful precursor for advanced materials.[1] It can be used in the synthesis of polymers, coatings, and components for organic light-emitting diodes (OLEDs).

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[6] It can also cause skin and serious eye irritation.

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures and PPE:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.

-

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Organometallics. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. Available at: [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

PubChem. This compound | C7H5FN2 | CID 2756431. National Institutes of Health. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. This compound | 63069-50-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to 4-Amino-3-fluorobenzonitrile: A Key Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—offer a powerful lever to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] It is within this context that 4-Amino-3-fluorobenzonitrile has garnered significant attention, not merely as a chemical intermediate, but as a cornerstone for the synthesis of targeted therapeutics. This guide aims to provide an in-depth technical overview of this versatile molecule, from its fundamental structure and synthesis to its pivotal role in the development of life-saving pharmaceuticals.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 63069-50-1, is an aromatic nitrile distinguished by the presence of an amino group and a fluorine atom on the benzene ring.[2][3][4] This trifunctional nature—possessing amino, fluoro, and cyano groups—renders it a highly versatile building block in organic synthesis.[5] The spatial arrangement of these functional groups imparts a unique electronic and steric profile, influencing its reactivity and its interactions within biological systems.

The chemical structure of this compound is as follows:

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 63069-50-1 | [2][3][4] |

| Molecular Formula | C₇H₅FN₂ | [2][3][4] |

| Molecular Weight | 136.13 g/mol | [2][3][4] |

| Appearance | White to light yellow/orange crystalline powder | [6] |

| Melting Point | 86-90 °C | [2] |

| Storage Temperature | Room Temperature, protect from light | [2][7] |

| InChI Key | RLMBRRQWBTWGMB-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=C(C=C1C#N)F)N | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical process for its application in research and development. While several synthetic routes exist, a common and effective method involves the cyanation of a halogenated aniline precursor. The following protocol is a representative example adapted from established methodologies for similar fluorinated benzonitriles.[8][9]

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. chem-casts.com [chem-casts.com]

- 6. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-amino-3-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom, amino group, and nitrile functionality on the aromatic ring provides a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. The strategic placement of the fluorine atom ortho to the amino group can significantly influence the physicochemical properties of derivative compounds, including their metabolic stability, binding affinity, and bioavailability.[2] Its role as a crucial intermediate underscores the need for efficient and scalable synthetic routes.[1]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the fluorine, amino, and cyano groups onto the benzene ring. The choice of a specific route often depends on the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two prominent and well-documented pathways:

-

Pathway A: Nucleophilic Aromatic Substitution and Cyanation from a Halogenated Aniline Precursor.

-

Pathway B: Nitration of a Fluorinated Benzonitrile followed by Reduction.

A third, related synthesis for a difluorinated analogue is also presented to provide broader context and alternative strategies.

Pathway A: Nucleophilic Aromatic Substitution and Cyanation

This pathway commences with a di-halogenated aniline, where one halogen acts as a leaving group for cyanation. A notable example is the synthesis starting from 4-bromo-2,6-difluoroaniline. Although this specific starting material leads to 4-amino-3,5-difluorobenzonitrile, the principles of the cyanation step are directly applicable.

Mechanistic Rationale

The core of this pathway lies in a copper-catalyzed nucleophilic substitution reaction, often referred to as a Rosenmund-von Braun reaction, which is a variation of the Sandmeyer reaction.[3][4][5] The bromine atom on the aromatic ring is displaced by a cyanide ion, typically from a copper(I) cyanide salt. The reaction is facilitated by the electron-donating nature of the amino group, which, however, can also complicate the reaction. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of 4-amino-3,5-difluorobenzonitrile and illustrates the key steps for the cyanation of a halogenated aniline.[6][7]

Step 1: Cyanation of 4-Bromo-2,6-difluoroaniline

-

Reagents and Materials:

-

4-Bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and CuCN (3 eq.) in DMF in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add ammonium hydroxide to the mixture and filter the resulting solution.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with ammonium hydroxide, deionized water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel chromatography to yield 4-amino-3,5-difluorobenzonitrile.[7]

-

Visualization of Pathway A

Caption: Diagram of Pathway A: Cyanation.

Pathway B: Nitration and Subsequent Reduction

This pathway offers an alternative route starting from a commercially available fluorinated benzonitrile. The strategy involves introducing a nitro group onto the aromatic ring, which is then reduced to the desired amino group.

Mechanistic Rationale

The first step is an electrophilic aromatic substitution, specifically nitration. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. In 4-fluorobenzonitrile, these directing effects reinforce each other, leading to the nitration at the position ortho to the fluorine and meta to the nitrile, yielding 4-fluoro-3-nitrobenzonitrile.[8] The subsequent step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or using metal-acid systems (e.g., SnCl₂/HCl).[9][10]

Detailed Experimental Protocol

The following protocol is based on the nitration of 4-fluorobenzonitrile and a general method for nitro group reduction.[8][9]

Step 1: Nitration of 4-Fluorobenzonitrile

-

Reagents and Materials:

-

4-Fluorobenzonitrile

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Silica gel

-

Methylene chloride (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer

-

-

Procedure:

-

In a flask, create a stirrable slurry of silica gel in concentrated sulfuric acid at 0°C.

-

Add 4-fluorobenzonitrile (1 eq.) to the stirred slurry.

-

Add potassium nitrate (1 eq.) to the reaction mixture.

-

Stir the mixture at 0°C for 20 minutes.

-

Isolate the product by passing the reaction mixture through a short column of silica gel to remove the sulfuric acid.

-

Wash the product from the silica gel using methylene chloride.

-

Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile.[8]

-

Step 2: Reduction of 4-Fluoro-3-nitrobenzonitrile

-

Reagents and Materials:

-

4-Fluoro-3-nitrobenzonitrile

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 4-fluoro-3-nitrobenzonitrile in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

-

Filter the solids and wash with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.[9]

-

Visualization of Pathway B

Caption: Diagram of Pathway B: Nitration and Reduction.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Nucleophilic Substitution & Cyanation | Pathway B: Nitration & Reduction |

| Starting Material | Halogenated anilines (e.g., 4-bromo-2-fluoroaniline) | Fluorinated benzonitriles (e.g., 4-fluorobenzonitrile) |

| Key Reactions | Copper-catalyzed cyanation | Electrophilic nitration, nitro group reduction |

| Reagents | CuCN, DMF | KNO₃, H₂SO₄, Pd/C, H₂ |

| Advantages | Can be a more direct route if the starting aniline is readily available. | Utilizes common and relatively inexpensive reagents. The reduction step is typically high-yielding. |

| Disadvantages | Use of toxic copper cyanide. Reaction conditions can be harsh (high temperature). | Multi-step process. Handling of concentrated acids requires care. |

| Scalability | May be limited by the cost and handling of copper cyanide. | Generally considered scalable. |

Safety Considerations

-

Copper(I) cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust.

-

Concentrated acids: Corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrogen gas: Highly flammable. Ensure proper ventilation and avoid ignition sources.

-

Aryl diazonium salts (in related Sandmeyer reactions): Can be explosive when dry. It is crucial to keep them in solution and at low temperatures.[11]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between a nucleophilic substitution/cyanation pathway and a nitration/reduction pathway will depend on factors such as starting material availability, scale, and safety infrastructure. Both pathways presented in this guide are based on well-established chemical transformations and provide a solid foundation for researchers to produce this important synthetic intermediate. Careful consideration of the mechanistic principles and adherence to safety protocols are paramount for successful and safe synthesis.

References

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867–872. [Link]

-

IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

ResearchGate. (n.d.). 4-Fluorobenzonitrile. [Link]

-

Chem-Impex. (n.d.). This compound. [Link]

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (n.d.). 3-Fluorobenzonitrile. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. [Link]

-

RSC Publishing. (n.d.). Fluorination methods in drug discovery. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. [Link]

-

MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. [Link]

- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Intermediate: A Comprehensive Technical Guide to 4-Amino-3-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect in Modern Medicinal Chemistry

In the landscape of pharmaceutical and agrochemical research, the strategic value of a molecular intermediate is measured by its versatility, reactivity, and the ultimate impact of the molecules it helps create. 4-Amino-3-fluorobenzonitrile, a seemingly unassuming aromatic compound, has emerged as a pivotal building block, particularly in the development of targeted therapies. Its unique trifunctional nature, featuring an amine, a fluorine atom, and a nitrile group on a benzene ring, offers a rich scaffold for chemical modification, enabling the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties to its critical role in the synthesis of cutting-edge pharmaceuticals, equipping researchers with the knowledge to leverage its full potential.

Core Chemical Identity and Synonyms

The compound is most commonly known as This compound . However, in various chemical literature and commercial catalogs, it is also referred to by its primary synonym, 4-Cyano-2-fluoroaniline [1][2]. Understanding both nomenclatures is crucial for comprehensive literature searches and material sourcing.

Physicochemical Properties at a Glance

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63069-50-1 | [3] |

| Molecular Formula | C₇H₅FN₂ | [3] |

| Molecular Weight | 136.13 g/mol | [3] |

| Appearance | White to light yellow or light orange powder/crystal | [2][3] |

| Melting Point | 86 - 90 °C | [2] |

| Purity | ≥ 95% - 98% (by GC) | [2][3] |

| Storage | Room Temperature, protect from light | [3] |

The Cornerstone of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis

A primary and highly significant application of this compound is its role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors[4]. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus[5].

The Mechanism of Action: A Deeper Dive into DPP-4 Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[6][7]. These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon secretion from α-cells, thereby lowering blood glucose levels[6][8].

By inhibiting the enzymatic activity of DPP-4, these drugs prevent the degradation of GLP-1 and GIP, leading to elevated levels and prolonged activity of these incretins[6][7]. This enhancement of the incretin system results in improved glycemic control in patients with type 2 diabetes[6].

The signaling pathway of DPP-4 inhibition can be visualized as follows:

A Case Study: The Synthesis of Trelagliptin

This compound is a crucial precursor in the synthesis of the once-weekly DPP-4 inhibitor, Trelagliptin[6][9]. The synthesis of Trelagliptin succinate has been described in the literature, starting from 4-fluoro-2-methylbenzonitrile[6][8]. While the detailed step-by-step synthesis of this compound itself is often proprietary, a general and widely applicable method involves the cyanation of a corresponding bromo-aniline precursor.

Experimental Protocol: Synthesis of this compound from 4-Bromo-2-fluoroaniline

This protocol is based on established palladium-catalyzed cyanation reactions, a common method for the synthesis of aryl nitriles.

Reaction Scheme:

Materials:

-

4-Bromo-2-fluoroaniline

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh) for column chromatography

Procedure:

-

To a solution of 4-bromo-3-fluoroaniline (1 equivalent) in anhydrous N,N-dimethylformamide, add zinc cyanide (Zn(CN)₂) (3 equivalents).

-

Purge the reaction mixture with nitrogen for 10 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the mixture and purge again with nitrogen for 10 minutes.

-

Heat the resulting reaction mixture to 130 °C and stir for 16 hours.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford 4-amino-2-fluorobenzonitrile as a solid[7].

Workflow Diagram:

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled [1][10].

-

May cause respiratory irritation[11].

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection[1][10].

-

Use only outdoors or in a well-ventilated area[10].

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

-

Wash skin thoroughly after handling[1].

-

In case of contact, rinse immediately and thoroughly with water and seek medical advice[10].

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[10].

Conclusion: A Versatile Tool for Future Discoveries

This compound stands as a testament to the critical role of well-designed intermediates in the advancement of science. Its strategic placement of functional groups provides a versatile platform for the synthesis of a wide range of complex molecules. From its foundational role in the creation of life-changing antidiabetic medications to its potential in the development of novel agrochemicals and materials, this compound continues to be an invaluable asset for researchers. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will undoubtedly empower scientists to unlock new avenues of discovery and innovation.

References

-

Zhang, Y., et al. (2017). Synthesis of Trelagliptin Succinate. Organic Process Research & Development, 21(4), 634-639. Available from: [Link]

- Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.

- Google Patents. (n.d.). CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.

-

Liu, Z., & Zhou, W. (2017). Synthesis of Trelagliptin Succinate. ACS Figshare. Available from: [Link]

-

API Synthesis International. (2016). TRELAGLIPTIN. Retrieved January 10, 2026, from [Link]

-

New Drug Approvals. (2014). Trelagliptin succinate (SYR-472) for the treatment of type 2 diabetes. Retrieved January 10, 2026, from [Link]

-

Carl ROTH. (n.d.). This compound, 500 g, CAS No. 63069-50-1. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US9249109B2 - Method for preparing dipeptidyl peptidase-IV inhibitor and intermediate.

-

AZA Mid-Year Meeting. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US10450315B2 - Process for the preparation of dipeptidyl peptidase-4 (DPP-4) enzyme inhibitor.

- Google Patents. (n.d.). WO2006104356A1 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent.

- Dr. Oracle. (2025). How do DPP4 (Dipeptidyl Peptidase-4) inhibitors work?.

- Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 517-547.

- ResearchGate. (n.d.). Mechanism of Action of DPP-4 Inhibitors-New Insights.

- Wang, H., et al. (2020). Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging. Frontiers in Endocrinology, 11, 589.

- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Benchchem. (n.d.). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.

- Benchchem. (n.d.).

- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.

- Google Patents. (n.d.).

- MDPI. (2024). Dipeptidyl Peptidase 4 Inhibitors.

- National Center for Biotechnology Information. (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.

- National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

Sources

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FCKeditor - Resources Browser [midyear.aza.org]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

- 6. 4-AMINO-2-FLUOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. API SYNTHESIS INTERNATIONAL: TRELAGLIPTIN [apisynthesisint.blogspot.com]

- 9. EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor - Google Patents [patents.google.com]

- 10. US11033552B2 - DPP IV inhibitor formulations - Google Patents [patents.google.com]

- 11. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

physical properties of 4-Amino-3-fluorobenzonitrile

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-fluorobenzonitrile

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 63069-50-1), a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Understanding these fundamental characteristics is critical for researchers, chemists, and drug development professionals to ensure proper handling, characterization, and application of this versatile compound.

Core Molecular and Physical Characteristics

This compound is a substituted aromatic compound featuring an amino (-NH₂), a fluorine (-F), and a nitrile (-C≡N) group attached to a benzene ring. This unique combination of functional groups imparts specific properties that are crucial for its role as a building block in complex molecule synthesis.

The primary physical and molecular properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 63069-50-1 | [2][3] |

| Molecular Formula | C₇H₅FN₂ | [2][3] |

| Molecular Weight | 136.13 g/mol | [3][4][5] |

| Appearance | White to yellow or light brown crystalline powder | [6] |

| Melting Point | 89 - 90 °C | [2][4][5] |

| Normal Boiling Point | 297.13 °C (Calculated) | [2] |

| Density | 1.268 g/cm³ (Calculated at 25°C) | [2] |

| Purity | Typically ≥95% to >98% (Commercial Grades) | [4][5][6] |

Detailed Analysis of Physicochemical Properties

Thermal Properties

Melting Point: The melting point of this compound is consistently reported in the range of 89-90°C.[2][4][5] A sharp melting point within this narrow range is a primary indicator of high purity. For a research or drug development setting, verifying the melting point of a new batch against this reference value is a fundamental quality control step. Any significant depression or broadening of the melting range would suggest the presence of impurities.

Boiling Point: The normal boiling point is calculated to be 297.13°C.[2] Due to the high temperature, experimental determination may pose a risk of decomposition. Therefore, techniques like vacuum distillation would be necessary for purification at a lower temperature if required.

Solubility Profile

-

Expected Solubility: Soluble in polar organic solvents such as DMSO, DMF, acetone, ethyl acetate, and alcohols.

-

Expected Insolubility: Poorly soluble to insoluble in water and non-polar solvents like hexanes.

Verifying the solubility profile is a critical first step in designing reaction conditions, purification strategies, and formulation studies.

Spectroscopic Fingerprint

The unique structure of this compound gives rise to a distinct spectroscopic signature, which is essential for its identification and structural confirmation.

-

¹H NMR Spectroscopy: The aromatic region would show complex splitting patterns for the three protons on the benzene ring due to their unique electronic environments and coupling with each other and the adjacent fluorine atom. The amino (-NH₂) protons would typically appear as a broad singlet.

-

¹³C NMR Spectroscopy: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group (C≡N) would appear significantly downfield, while the carbons bonded to the fluorine and amino groups would also show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C≡N stretch: A sharp, intense peak around 2220-2240 cm⁻¹, confirming the presence of the nitrile group.

-

C-F stretch: An intense band in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Recommended Experimental Protocols

The following protocols describe standard, self-validating methods for verifying the key in a laboratory setting.

Protocol for Melting Point Determination

Causality: The capillary melting point technique is a robust and universally accepted method for determining the melting point of a solid crystalline compound. The temperature at which the solid phase transitions to a liquid phase is a precise physical constant for a pure substance.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. Use a rapid heating rate initially to approach the expected melting point (approx. 90°C), then reduce the rate to 1-2°C per minute for an accurate reading.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting range for a pure sample should be narrow (<2°C).

Caption: Workflow for Melting Point Determination.

Protocol for Qualitative Solubility Assessment

Causality: This protocol establishes a qualitative understanding of the compound's solubility in a range of common laboratory solvents. This knowledge is crucial for selecting appropriate solvents for chemical reactions, recrystallization, and analytical techniques like chromatography.

Methodology:

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).

-

Sample Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.

-

Observation: Allow the tubes to stand and observe. Classify the solubility based on visual inspection:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the results in a structured table for easy comparison.

Caption: Workflow for Qualitative Solubility Assessment.

Safety, Handling, and Storage

4.1. Hazard Profile

This compound is classified as a hazardous substance and must be handled with appropriate precautions. The key hazard statements include:

-

H302: Harmful if swallowed.[8]

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H332: Harmful if inhaled.[8]

4.2. Handling and Personal Protective Equipment (PPE)

Due to its toxicity profile, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear chemical safety goggles or a face shield.

-

Wear protective gloves (e.g., nitrile).

-

Wear a lab coat or chemical-resistant apron.

-

Avoid breathing dust; if dust is generated, use a NIOSH-approved respirator.[9]

-

4.3. Storage Recommendations

Proper storage is essential to maintain the integrity and stability of the compound.

-

Temperature: Store at room temperature (10°C - 25°C).

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Light: Protect from light.

Conclusion

The , from its well-defined melting point to its characteristic spectroscopic profile, are foundational to its use in advanced chemical synthesis. The protocols and data presented in this guide offer researchers and developers the necessary technical information to handle, characterize, and utilize this important chemical intermediate with confidence and safety. A thorough understanding of these properties is the first step toward unlocking its full potential in creating next-generation pharmaceuticals and agrochemicals.

References

-

Thermophysical Properties of this compound. (n.d.). Chemcasts. Retrieved January 10, 2026, from [Link]

-

This compound, 250 g, CAS No. 63069-50-1. (n.d.). Carl ROTH. Retrieved January 10, 2026, from [Link]

-

This compound, 100 g, CAS No. 63069-50-1. (n.d.). Carl ROTH. Retrieved January 10, 2026, from [Link]

-

3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694. (n.d.). PubChem - NIH. Retrieved January 10, 2026, from [Link]

-

4-Aminobenzonitrile CAS 873-74-5. (n.d.). Home Sunshine Pharma. Retrieved January 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem-casts.com [chem-casts.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 250 g, CAS No. 63069-50-1 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. This compound, 100 g, CAS No. 63069-50-1 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. This compound | 63069-50-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 4-Aminobenzonitrile CAS 873-74-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Amino-3-fluorobenzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-3-fluorobenzonitrile (CAS No. 63069-50-1), a key intermediate in pharmaceutical and agrochemical research.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, formulation development, and predicting bioavailability. Due to a lack of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and provides detailed, field-proven methodologies for its empirical determination.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

Understanding the solubility of this compound begins with a detailed analysis of its molecular structure. The molecule incorporates a polar aromatic benzonitrile core, an electron-donating amino group (-NH₂), and a highly electronegative fluorine (-F) atom. This unique combination of functional groups dictates its interactions with various organic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | [2] |

| Molecular Weight | 136.13 g/mol | [2] |

| Melting Point | 86-90 °C | |

| Appearance | White to light yellow/orange crystalline powder | [3] |

| Hydrogen Bond Donors | 1 (from the amino group) | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (2 from nitrile nitrogen, 1 from fluorine) | Inferred from structure |

| Topological Polar Surface Area (TPSA) | 49.8 Ų (for isomer 3-Amino-4-fluorobenzonitrile) | [4] |

The presence of both a hydrogen bond donor (-NH₂) and multiple acceptor sites (nitrile and fluorine) suggests that this compound can engage in complex interactions with protic and aprotic polar solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the molecule's capacity for hydrogen bonding, high solubility is anticipated in lower-chain alcohols like methanol and ethanol. One supplier qualitatively notes its solubility in methanol.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents can accept hydrogen bonds but cannot donate them. The nitrile group and fluorine atom can interact favorably with these solvents. Good to moderate solubility is expected, driven by dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic ring provides some non-polar character, but the highly polar amino and nitrile groups will likely limit solubility in non-polar hydrocarbon solvents. Low solubility is predicted in solvents like hexane and toluene.

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane has an intermediate polarity and can engage in dipole-dipole interactions. Moderate solubility can be expected.

The following diagram illustrates the key structural features influencing solvent interactions.

Caption: Key functional groups of this compound and their influence on solubility.

Experimental Determination of Solubility: A Validated Protocol

Accurate solubility data is best obtained through empirical measurement. The following section details a robust, self-validating protocol for determining the solubility of this compound in various organic solvents using the shake-flask method, a gold standard in the field.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as hazardous.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The workflow is designed to create a saturated solution, from which the concentration of the dissolved solid can be accurately measured.

Caption: Standard experimental workflow for solubility determination by the shake-flask method.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A starting amount of ~20-50 mg in 2 mL of solvent is typically sufficient.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A duration of 24-48 hours is standard practice to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Causality Check: Filtering is essential because any suspended microcrystals will be measured by the analytical method, leading to an overestimation of solubility. The filter must be chemically compatible with the solvent to avoid introducing extractables.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to a pre-established calibration curve of this compound in the same solvent.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Presentation of Solubility Data

While specific experimental data is not publicly available, the results from the described protocol would be presented in a clear, tabular format for easy comparison across different solvents.

Hypothetical Solubility Data for this compound at 25 °C:

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | 0.1 | Low | Data to be determined |

| Toluene | 2.4 | Low-Moderate | Data to be determined |

| Dichloromethane | 3.1 | Moderate | Data to be determined |

| Ethyl Acetate | 4.4 | Moderate-High | Data to be determined |

| Acetone | 5.1 | High | Data to be determined |

| Ethanol | 5.2 | High | Data to be determined |

| Methanol | 6.6 | Very High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Data to be determined |

Conclusion for the Research Professional

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. While a theoretical analysis of its molecular structure provides a strong predictive framework—suggesting high solubility in polar protic solvents and decreasing solubility with solvent polarity—this guide emphasizes the necessity of empirical determination for accurate, actionable data. The detailed protocol provided herein offers a robust and reliable method for generating this critical information, enabling scientists to optimize reaction conditions, develop stable formulations, and advance their drug discovery and material science objectives with confidence.

References

-

IUCr Journals. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-azobis(3,5-difluorobenzoate). Retrieved from [Link]

-

Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 3-Amino-4-fluorobenzonitrile. PubChem Compound Summary for CID 15251694. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 250 g. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2756431. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-Amino-3-fluorobenzonitrile

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Spectroscopic Verification

Molecular Structure and Overview

Before delving into the spectral data, it is crucial to visualize the molecule itself. The structure dictates the electronic environment of each atom and bond, which in turn governs its interaction with different forms of electromagnetic radiation.

-

IUPAC Name: 4-Amino-3-fluorobenzonitrile

-

Synonym: 4-Cyano-2-fluoroaniline[1]

-

CAS Number: 63069-50-1[2]

-

Molecular Formula: C₇H₅FN₂[2]

-

Molecular Weight: 136.13 g/mol

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals for the aromatic protons and a broader signal for the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups. Couplings between adjacent protons (ortho, meta) and through-space couplings to the fluorine atom (H-F coupling) are expected.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-5 | 6.90 - 7.05 | dd (doublet of doublets) | JH5-H6 ≈ 8.5 (ortho), JH5-F ≈ 1.5 (meta) | Upfield due to ortho/para amino group. Coupled to adjacent H-6 and meta fluorine. |

| H-6 | 7.35 - 7.50 | ddd (doublet of doublet of doublets) | JH6-H5 ≈ 8.5 (ortho), JH6-F ≈ 8.0 (ortho), JH6-H2 ≈ 2.0 (meta) | Downfield due to proximity to CN. Coupled to H-5, ortho fluorine, and meta H-2. |

| H-2 | 7.55 - 7.70 | d (doublet) | JH2-F ≈ 11.0 (ortho) | Most downfield due to deshielding from both F and CN groups. Primarily coupled to ortho fluorine. |

| -NH₂ | 4.50 - 5.50 | br s (broad singlet) | None | Protons are exchangeable; signal is typically broad and integrates to 2H. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show seven distinct signals. The chemical shifts are highly dependent on the attached functional groups, and the carbons near the fluorine atom will exhibit characteristic splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Assigned Carbon | Predicted δ (ppm) | Predicted C-F Coupling (¹JCF, ²JCF, etc.) | Rationale |

|---|---|---|---|

| C-1 (-CN) | 98 - 102 | ~3 Hz | Quaternary carbon, significantly shielded by the para-amino group. |

| C-2 | 128 - 132 | ~12 Hz | Coupled to the ortho fluorine atom. |

| C-3 (-F) | 150 - 154 | ~245 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant and a downfield shift. |

| C-4 (-NH₂) | 148 - 152 | ~10 Hz | Attached to the amino group; its shift is influenced by both F and NH₂. |

| C-5 | 118 - 122 | ~3 Hz | Shielded by the adjacent amino group. |

| C-6 | 114 - 118 | ~22 Hz | Coupled to the ortho fluorine atom. |

| -C≡N | 117 - 120 | ~2 Hz | The nitrile carbon itself, typically found in this region. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom. The spectrum is expected to show a single resonance, split by the neighboring ortho-protons.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, Ref: CFCl₃)

| Assigned Nucleus | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

| C3-F | -125 to -135 | ddd (doublet of doublet of doublets) | JF-H2 ≈ 11.0, JF-H6 ≈ 8.0, JF-H5 ≈ 1.5 |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for acquiring high-resolution NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The magnetic field is stabilized by "locking" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized via a process called "shimming."

-

Acquisition: The probe is tuned to the specific frequencies of the nuclei being observed (¹H, ¹³C, ¹⁹F). Standard pulse programs are used to acquire the Free Induction Decay (FID) for each nucleus.

-

Processing: The raw FID data is converted into a spectrum via a Fourier Transform. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced relative to a known standard, often the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Medium | Primary Amine (-NH₂) |

| 2240 - 2220 | C≡N Stretch | Strong, Sharp | Aromatic Nitrile (-C≡N) |

| 1630 - 1600 | N-H Scissoring (Bend) | Medium | Primary Amine (-NH₂) |

| 1600, 1500 | C=C Aromatic Ring Stretch | Medium-Strong | Aromatic Ring |

| 1280 - 1240 | C-F Stretch | Strong | Aryl-Fluoride |

| 850 - 750 | N-H Wag (Out-of-plane bend) | Broad | Primary Amine (-NH₂) |